3-(Aminomethyl)cyclobutane-1-carbonitrile
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Overview
Description
3-(Aminomethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H10N2 It is characterized by a cyclobutane ring substituted with an aminomethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia and hydrogen cyanide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Another method involves the use of cyclobutylamine and cyanogen bromide. This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbonitrile: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
3-(Aminomethyl)cyclopentane-1-carbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, leading to variations in ring strain and reactivity.
Uniqueness
3-(Aminomethyl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring with an aminomethyl and nitrile group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(aminomethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-3-5-1-6(2-5)4-8/h5-6H,1-3,7H2 |
InChI Key |
MRGFCRUGPMFUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C#N)CN |
Origin of Product |
United States |
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